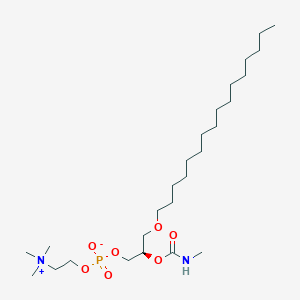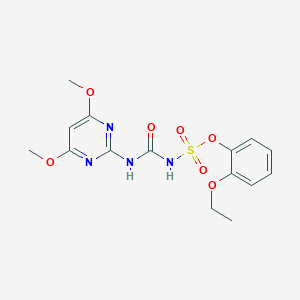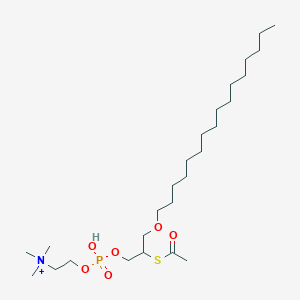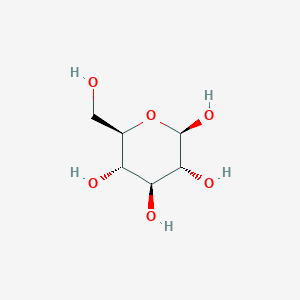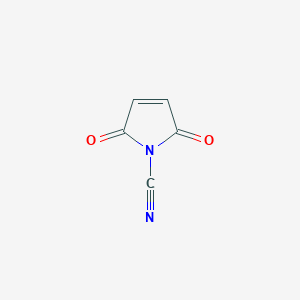
2,5-Dioxopyrrole-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-Dioxopyrrole-1-carbonitrile” is a chemical compound with the molecular formula C5H4N2O2 . It’s a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Cadogan reaction, where o-nitrobiaryls are treated with phosphorous-III reagents, resulting in a reduction in the nitro group with concomitant ring closure to a pyrrole ring . This reaction is a successful route for the preparation of carbazoles and is especially applied in the syntheses of alkaloids .Molecular Structure Analysis
The molecular structure of “2,5-Dioxopyrrole-1-carbonitrile” is based on the pyrrole ring, a five-membered aromatic ring with two double bonds and one nitrogen atom . The exact structure would require more specific data or an X-ray crystallography study .Chemical Reactions Analysis
In the Cadogan reaction, only five-membered rings are closed, and a very small number of six-membered rings are accessible . Mechanistic studies give rise to a nitrene intermediate, but there are also hints of an anionic electrocyclization .Physical And Chemical Properties Analysis
The molecular weight of “2,5-Dioxopyrrole-1-carbonitrile” is 124.1 g/mol. Further physical and chemical properties would require more specific experimental data.Safety And Hazards
The safety data sheet for a similar compound, Pyrrole-2-carbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is also a combustible liquid . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices .
Zukünftige Richtungen
The Cadogan reaction and its derivatives have potential applications in the synthesis of biologically active molecules, including alkaloids and carbazoles . Future research could explore these applications further, as well as investigate the properties and potential uses of “2,5-Dioxopyrrole-1-carbonitrile” and related compounds.
Eigenschaften
IUPAC Name |
2,5-dioxopyrrole-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2/c6-3-7-4(8)1-2-5(7)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNMBDWTNMSXKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




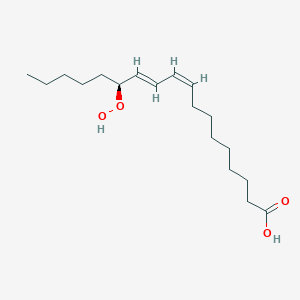
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)

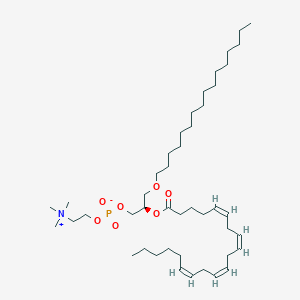
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)
